molecular formula C20H19FN2O2 B2617072 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide CAS No. 899983-15-4

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide

Cat. No.: B2617072
CAS No.: 899983-15-4
M. Wt: 338.382
InChI Key: GTUSYLLYGRGZKA-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,3,4-tetrahydroquinoline scaffold, a privileged motif in pharmaceuticals, which is functionalized with both a 3-fluorobenzamide and a cyclopropanecarbonyl group. The cyclopropane moiety is a prominent feature in drug design, valued for its ability to confer conformational rigidity, enhance metabolic stability, and improve binding affinity to biological targets due to its unique electronic and steric properties . The incorporation of a fluorine atom on the benzamide ring is a common strategy to fine-tune the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile . This compound is supplied For Research Use Only and is strictly intended for use in laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are directed to consult the Certificate of Analysis for specific data on purity, identity, and quality control.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-16-5-1-3-15(11-16)19(24)22-17-8-9-18-14(12-17)4-2-10-23(18)20(25)13-6-7-13/h1,3,5,8-9,11-13H,2,4,6-7,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUSYLLYGRGZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Fluorobenzamide Formation: The final step involves the coupling of the cyclopropanecarbonyl-tetrahydroquinoline intermediate with 3-fluorobenzoic acid or its derivatives using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorobenzamide group can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other proteins involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide depends on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity to certain targets. The fluorobenzamide group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in Benzamide Derivatives

The target compound’s benzamide core is shared with several analogs, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:

Substituent Effects on the Benzamide Ring
Compound Name Substituent (Benzamide) Molecular Weight (g/mol) Key Structural Features
Target Compound 3-Fluoro ~349.38 (estimated) Fluorine (small, electronegative)
N-[4-(1-cyclopropanecarbonyl...)-thiazol-2-yl]-3-methoxy-N-methylbenzamide 3-Methoxy 447.55 Methoxy (bulkier, electron-donating)
N-[2-(1-methyl...)-ethyl]-3-(trifluoromethyl)benzamide 3-Trifluoromethyl ~463.45 (estimated) Trifluoromethyl (lipophilic, electron-withdrawing)
  • Fluorine vs. Methoxy : The 3-fluoro substituent in the target compound offers minimal steric hindrance compared to the methoxy group in the analog from . Methoxy’s electron-donating nature may reduce electrophilic reactivity but enhance solubility due to polarity .
  • Fluorine vs. Trifluoromethyl : The trifluoromethyl group in ’s compound increases lipophilicity (logP) and metabolic stability but may reduce aqueous solubility. Fluorine’s smaller size allows tighter binding in sterically constrained active sites .
Modifications to the Tetrahydroquinoline Scaffold
  • Cyclopropanecarbonyl vs. In contrast, the methyl group in ’s analog introduces flexibility but reduces steric bulk .
  • Thiazole Ring Inclusion: The analog in incorporates a thiazole ring, a five-membered heterocycle with sulfur and nitrogen atoms.

Physicochemical Properties

  • Solubility : The fluorine substituent likely improves aqueous solubility compared to trifluoromethyl analogs but reduces it relative to methoxy derivatives.
  • Lipophilicity : The trifluoromethyl analog () has higher logP than the target compound, favoring membrane permeability but risking toxicity .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclopropanecarbonyl group linked to a tetrahydroquinoline structure and a fluorobenzamide moiety. The general synthetic route involves:

  • Formation of the Quinoline Core : Utilizing methods such as the Skraup synthesis, where aniline derivatives undergo cyclization.
  • Introduction of the Cyclopropanecarbonyl Group : Reacting cyclopropanecarbonyl chloride with the quinoline derivative.
  • Attachment of the Fluorobenzamide Group : Finalizing the synthesis through acylation reactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on the proliferation of U937 human myeloid leukemia cells, demonstrating effective inhibition without notable cytotoxicity on normal cells .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • Receptor Interaction : The compound potentially binds to specific receptors or proteins, modulating their activity and influencing cellular pathways.

Study 1: Inhibition of Leukemia Cell Proliferation

In a detailed study published in 2023, various derivatives of phenylcyclopropane carboxamide were synthesized and evaluated for their biological activity. The findings revealed that certain derivatives exhibited distinct inhibition on U937 cell proliferation while maintaining low cytotoxicity levels . This highlights the potential of cyclopropane derivatives in developing targeted cancer therapies.

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the structure-activity relationships of cyclopropane-containing compounds. The study concluded that modifications to the aromatic moieties significantly affected binding affinity and biological activity . This information is crucial for optimizing the design of future therapeutic agents based on this scaffold.

Data Table: Summary of Biological Activities

CompoundActivityTargetReference
This compoundAnticancerU937 cells
1-Phenylcyclopropane Carboxamide DerivativesAnti-inflammatoryVarious enzymes
Cyclopropane DerivativesAntifungalFungal pathogens

Q & A

Q. Key Optimization Parameters :

  • Temperature Control : Low temperatures during acylation minimize hydrolysis.
  • Solvent Choice : Polar aprotic solvents (DMF, dichloromethane) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .

Structural Characterization

Q: Which spectroscopic and computational methods are used to confirm the compound’s structure? A:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, cyclopropane CH₂ at δ 1.2–1.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves connectivity between the tetrahydroquinoline core and substituents .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 379.152) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation using software like SHELX for refinement .
  • Computational Modeling : Density Functional Theory (DFT) validates bond angles and torsional strain in the cyclopropane moiety .

Physicochemical Properties

Q: What are the compound’s key physicochemical properties, and how are they determined? A:

PropertyMethodValue/Description
Solubility Shake-flask (HPLC)Soluble in DMSO, DMF; low in H₂O
LogP Reverse-phase HPLC~3.2 (indicative of moderate lipophilicity)
Thermal Stability TGA/DSCDecomposition >200°C
pKa Potentiometric titrationBasic NH in tetrahydroquinoline: ~8.5

Reaction Mechanisms and Kinetics

Q: What reaction mechanisms govern the compound’s reactivity, and how are kinetic parameters analyzed? A:

  • Acylation Mechanism : Nucleophilic attack by the tetrahydroquinoline NH on the cyclopropanecarbonyl chloride, followed by deprotonation (base-assisted) .
  • Amide Hydrolysis : Under acidic/basic conditions, the 3-fluorobenzamide group undergoes cleavage, monitored via HPLC (disappearance of parent peak at 254 nm) .

Q. Kinetic Analysis :

  • Pseudo-First-Order Kinetics : For hydrolysis, using UV-Vis spectroscopy to track rate constants (k) at varying pH .
  • Activation Energy (Ea) : Calculated via Arrhenius plots from thermal stability data .

Biological Target Interaction Studies

Q: How can researchers investigate the compound’s interactions with biological targets? A:

Molecular Docking : Use AutoDock Vina to model binding to quinoline-binding enzymes (e.g., kinases, cytochrome P450). Focus on the fluorobenzamide group’s electrostatic interactions .

Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to immobilized protein targets (e.g., recombinant enzymes) .

Cellular Assays :

  • IC50 Determination : Dose-response curves in cancer cell lines (e.g., MTT assay) .
  • Fluorescence Polarization : Track displacement of labeled ligands in competitive binding studies .

Resolving Spectroscopic Data Contradictions

Q: How should researchers address discrepancies in structural data (e.g., NMR vs. crystallography)? A:

Cross-Validation :

  • Compare experimental ¹³C NMR shifts with DFT-predicted values to identify misassignments .
  • Validate X-ray-derived bond lengths (e.g., C=O at 1.21 Å) against SHELX-refined models .

Dynamic Effects :

  • Variable-temperature NMR resolves conformational flexibility (e.g., cyclopropane ring puckering) causing signal splitting .

Crystallographic Refinement :

  • Use SHELXL’s TWIN/BASF commands to model twinning or disorder in crystals .

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